molecular formula C7H9Cl2F3N2 B3039638 (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride CAS No. 1241675-88-6

(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride

Cat. No.: B3039638
CAS No.: 1241675-88-6
M. Wt: 249.06
InChI Key: FRNNRJQVLJOGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2F3N2. It is widely used in various fields of research and industry due to its unique chemical properties. The compound is known for its high stability and reactivity, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with pyridine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride is used extensively in scientific research due to its versatility:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, altering their activity and function. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethylamine
  • 2,2,2-Trifluoro-1-phenylethylamine
  • 2,2,2-Trifluoro-1-(4-pyridyl)ethylamine

Comparison: (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the pyridine ring, which confer distinct chemical properties. Compared to similar compounds, it offers higher stability and reactivity, making it more suitable for specific synthetic and research applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;;/h1-4,6H,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNNRJQVLJOGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride
Reactant of Route 2
(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride
Reactant of Route 3
(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride
Reactant of Route 4
(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride
Reactant of Route 5
(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride
Reactant of Route 6
(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride

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